molecular formula C9H2Cl3F3N2 B13932578 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline

2,4,7-Trichloro-6-(trifluoromethyl)quinazoline

Cat. No.: B13932578
M. Wt: 301.5 g/mol
InChI Key: QJSFBJXAHJNWGB-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-6-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the quinazoline core, making it a unique and potentially valuable molecule in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2,4,7-trichloro-6-(trifluoromethyl)benzamide under acidic conditions . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, including the presence of chlorine and trifluoromethyl groups .

Comparison with Similar Compounds

  • 2,4,6-Trichloroquinazoline
  • 2,4,7-Trifluoroquinazoline
  • 2,4,7-Trichloroquinoline

Comparison: Compared to these similar compounds, 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline exhibits unique properties due to the presence of both chlorine and trifluoromethyl groups. These groups enhance its lipophilicity and electron-withdrawing capacity, making it more effective in certain biological applications . Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and bioavailability .

Properties

Molecular Formula

C9H2Cl3F3N2

Molecular Weight

301.5 g/mol

IUPAC Name

2,4,7-trichloro-6-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H2Cl3F3N2/c10-5-2-6-3(1-4(5)9(13,14)15)7(11)17-8(12)16-6/h1-2H

InChI Key

QJSFBJXAHJNWGB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1C(F)(F)F)Cl)N=C(N=C2Cl)Cl

Origin of Product

United States

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